N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide
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Overview
Description
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a 2,4-dichlorophenyl group attached to the oxadiazole ring, which is further connected to a propionamide group
Preparation Methods
The synthesis of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of hydrazides with carboxylic acids or their derivatives. For example, the reaction of 2,4-dichlorobenzohydrazide with propionic anhydride can yield the desired oxadiazole ring.
Attachment of the Propionamide Group: The propionamide group can be introduced by reacting the oxadiazole intermediate with propionyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the oxadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure and properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new chemical processes and products.
Mechanism of Action
The mechanism of action of N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide can be compared with other similar compounds, such as:
N-(5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl)propionamide: This compound contains a thiadiazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.
N-(5-(2,4-dichlorophenyl)-1,3,4-triazol-2-yl)propionamide: The triazole ring in this compound can confer different reactivity and interactions with biological targets compared to the oxadiazole ring.
N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)acetamide: This compound has an acetamide group instead of a propionamide group, which may affect its solubility, stability, and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-2-9(17)14-11-16-15-10(18-11)7-4-3-6(12)5-8(7)13/h3-5H,2H2,1H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJALDMAQDNCMJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(O1)C2=C(C=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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